molecular formula C19H20N2OS2 B2709087 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921109-97-9

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2709087
CAS No.: 921109-97-9
M. Wt: 356.5
InChI Key: JLWYCEPTYAEQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide: is a complex organic compound that features a benzo[d]thiazole ring substituted with an isopropyl group and a phenylthio group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the phenylthio group: This step involves the nucleophilic substitution of a halogenated propanamide with thiophenol in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural complexity, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

    Electronics: Its unique electronic properties can be utilized in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the phenylthio group can participate in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzo[d]thiazole ring (e.g., methoxy, fluoro) can significantly alter the compound’s physical and chemical properties.
  • Unique Features: N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYCEPTYAEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.